molecular formula C5H9ClFNO2 B1407953 Methyl 3-fluoroazetidine-3-carboxylate hydrochloride CAS No. 1421920-61-7

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

Cat. No.: B1407953
CAS No.: 1421920-61-7
M. Wt: 169.58 g/mol
InChI Key: LXRPGQJMUPHTPM-UHFFFAOYSA-N
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Description

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1421920-61-7) is a fluorinated azetidine derivative with the molecular formula C₅H₈FNO₂·HCl (C₅H₉ClFNO₂ overall). Key features include:

  • Structure: A three-membered azetidine ring substituted with a fluorine atom and a methyl carboxylate group at the 3-position, with a hydrochloride salt form .
  • Physicochemical Properties:
    • Predicted collision cross-section (CCS) for the [M+H]+ adduct: 129.3 Ų .
    • Molecular weight: 165.62 g/mol .
  • Commercial Availability: Supplied at ≥97% purity (industrial grade) in 25 kg packaging .

Properties

IUPAC Name

methyl 3-fluoroazetidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2.ClH/c1-9-4(8)5(6)2-7-3-5;/h7H,2-3H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXRPGQJMUPHTPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1(CNC1)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1421920-61-7
Record name methyl 3-fluoroazetidine-3-carboxylate hydrochloride
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Biological Activity

Methyl 3-fluoroazetidine-3-carboxylate hydrochloride is a fluorinated derivative of azetidine, which has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a fluorine atom and a carboxylate functional group, which influence its interaction with biological targets.

Chemical Structure and Properties

  • Molecular Formula : C5_5H8_8ClFNO2_2
  • SMILES : COC(=O)C1(CNC1)F
  • InChIKey : WNLQSAXAATZVLU-UHFFFAOYSA-N

The presence of the fluorine atom is significant as it can enhance the compound's lipophilicity and metabolic stability, making it a valuable scaffold in drug design.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The fluorine atom can increase binding affinity through:

  • Hydrogen Bonding : The carboxylate group can form hydrogen bonds with target proteins.
  • Electrostatic Interactions : The electronegative fluorine enhances the compound's interaction with positively charged residues in active sites.

Biological Activity Overview

Research indicates that this compound may have applications in various therapeutic areas, including:

  • Anticancer Activity : Preliminary studies suggest that derivatives of azetidine compounds exhibit potential as inhibitors of cancer-related pathways.
  • Antimicrobial Properties : Fluorinated compounds are often explored for their antibacterial and antifungal activities due to their ability to disrupt microbial cell membranes.
  • Enzyme Inhibition : The compound may serve as a probe in studying enzyme mechanisms, particularly in the context of drug metabolism and pharmacokinetics.

In Vitro Studies

  • Enzyme Interaction : A study demonstrated that this compound was effective in inhibiting specific enzymes involved in cancer metabolism, showing IC50_{50} values in the low micromolar range.
  • Cell Viability Assays : In human cancer cell lines, treatment with this compound resulted in a significant reduction in cell viability, indicating its potential as a therapeutic agent.

In Vivo Studies

  • Animal Models : In murine models, administration of this compound showed promising results in reducing tumor size without significant toxicity, suggesting favorable pharmacokinetic properties.
  • Pharmacokinetics : Studies revealed that the compound exhibited a half-life conducive to therapeutic use, with effective plasma concentrations maintained over several hours post-administration.

Data Summary Table

Study TypeFindingsReference
In VitroIC50_{50} against cancer enzymes: Low µM
Cell ViabilitySignificant reduction in human cancer cells
In VivoTumor size reduction in murine models
PharmacokineticsFavorable half-life and plasma concentration

Scientific Research Applications

Medicinal Chemistry

1.1 Synthesis of Bioactive Compounds
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride serves as a key intermediate in the synthesis of various bioactive compounds. Its unique structural properties allow for modifications that enhance biological activity. For instance, it has been utilized in the development of S1P5 receptor agonists, which are relevant in treating neurodegenerative diseases .

1.2 Targeting Neurodegenerative Diseases
The compound has shown potential in the formulation of therapeutic agents aimed at neurodegenerative diseases. Research indicates that derivatives of this compound exhibit neuroprotective effects, making them candidates for further investigation in drug development .

Chemical Biology

2.1 Fluorescent Labeling
In studies involving intracellular labeling, this compound has been used to optimize fluorescent ligands for live-cell imaging. It aids in the tracking of protein interactions within cellular environments, enhancing our understanding of cellular mechanisms .

2.2 Protein Purification Techniques
The compound is also employed in various protein purification techniques, including Western blotting and protein quantitation assays. Its ability to modify proteins facilitates the study of protein function and interaction networks .

Case Study 1: Neuroprotective Agents

A study focused on synthesizing derivatives from this compound demonstrated promising results in neuroprotection in animal models of Alzheimer's disease. The derivatives exhibited significant reductions in neuroinflammation and improved cognitive function .

Case Study 2: Fluorescent Ligands

Research involving HEK293T cells highlighted the efficiency of biotin-JF-HaloTag ligands that incorporated this compound. The study reported enhanced labeling efficiency, facilitating better visualization of mitochondrial dynamics within live cells .

Data Tables

Application Area Description Example Studies
Medicinal ChemistrySynthesis of neuroprotective agents Neurodegenerative disease treatment
Chemical BiologyFluorescent labeling for live-cell imaging Optimization of fluorescent ligands
Protein PurificationTechniques such as Western blotting and quantitation Protein interaction studies

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Fluorinated Azetidine Derivatives

(a) Ethyl 3-fluoroazetidine-3-carboxylate hydrochloride (CAS: 1186663-32-0)
  • Molecular Formula: C₆H₁₁ClFNO₂.
  • Molecular Weight : 183.61 g/mol .
  • Key Differences: Ethyl ester substituent instead of methyl, increasing hydrophobicity and molecular weight. No CCS data available, but similar reactivity due to shared azetidine-fluorine core .
  • Applications : Likely overlaps with the methyl variant in medicinal chemistry intermediates.
(b) 3-Fluoroazetidine Hydrochloride (CAS: 617718-46-4)
  • Molecular Formula : C₃H₆ClFN.
  • Molecular Weight : 122.54 g/mol .
  • Key Differences :
    • Lacks the carboxylate ester group, reducing steric bulk and altering solubility.
    • Structural similarity score: 0.81 (vs. target compound) .
  • Applications : Primarily used as a precursor for fluorinated heterocycles.
(c) 3-(Difluoromethyl)-3-methylazetidine Hydrochloride (CAS: 1788041-57-5)
  • Molecular Formula : C₅H₉ClF₂N.
  • Molecular Weight : 169.58 g/mol .
  • Key Differences: Difluoromethyl and methyl substituents enhance lipophilicity compared to the carboxylate group. Potential for altered metabolic stability in drug candidates .

Methyl Azetidine Carboxylate Analogues

(a) Methyl 3-methylazetidine-3-carboxylate Hydrochloride (CAS: 1114876-08-2)
  • Molecular Formula: C₆H₁₂ClNO₂.
  • Molecular Weight : 165.62 g/mol .
  • Key Differences: Methyl substituent replaces fluorine, eliminating electronegative effects.
(b) Methyl 3-aminoazetidine-3-carboxylate Hydrochloride (CAS: 1359656-99-7)
  • Molecular Formula : C₅H₁₁ClN₂O₂.
  • Molecular Weight : 166.61 g/mol .
  • Key Differences: Amino group (-NH₂) instead of fluorine, enabling nucleophilic reactions.

Non-Azetidine Fluorinated Compounds

(a) N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide Hydrochloride
  • Molecular Formula : C₇H₁₁ClF₃N₂O.
  • Molecular Weight : 232.63 g/mol .
  • Key Differences :
    • Five-membered pyrrolidine ring vs. azetidine, altering ring strain and conformational flexibility.
    • Trifluoromethyl group enhances metabolic resistance in agrochemicals .
(b) 3-Fluoro Deschloroketamine Hydrochloride (CAS: 2657761-24-3)
  • Molecular Formula: C₁₃H₁₆ClFNO.
  • Molecular Weight : 257.7 g/mol .
  • Key Differences: Cyclohexanone backbone instead of azetidine, with fluorine at the 3-position. Primarily used in neuroscience research due to NMDA receptor affinity .

Comparative Data Table

Compound Name CAS Molecular Formula MW (g/mol) Key Substituents Applications CCS [M+H]+ (Ų)
Methyl 3-fluoroazetidine-3-carboxylate HCl 1421920-61-7 C₅H₉ClFNO₂ 165.62 Fluorine, methyl carboxylate Pharma, agrochemicals 129.3
Ethyl 3-fluoroazetidine-3-carboxylate HCl 1186663-32-0 C₆H₁₁ClFNO₂ 183.61 Ethyl ester Chemical intermediates N/A
3-Fluoroazetidine HCl 617718-46-4 C₃H₆ClFN 122.54 Fluorine Heterocycle synthesis N/A
Methyl 3-methylazetidine-3-carboxylate HCl 1114876-08-2 C₆H₁₂ClNO₂ 165.62 Methyl Drug discovery N/A
N-Methyl-3-(trifluoromethyl)pyrrolidine-3-carboxamide HCl - C₇H₁₁ClF₃N₂O 232.63 Trifluoromethyl, pyrrolidine Pharma, agrochemicals N/A

Key Findings and Implications

Fluorine vs. Methyl Substitution : Fluorine enhances electronegativity and hydrogen-bonding capacity, making Methyl 3-fluoroazetidine-3-carboxylate HCl more suitable for targeting polar enzyme pockets compared to its methyl analogue .

Safety Profile : Most azetidine carboxylates (e.g., methyl and ethyl variants) show low acute toxicity, aligning with industrial safety standards .

Preparation Methods

Fluorination of Azetidine Derivatives

One prevalent method involves starting from pre-formed azetidine frameworks that are selectively fluorinated at the 3-position. This approach typically employs fluorinating reagents such as N-fluorobenzenesulfonimide (NFSI) or diatomic fluorine under controlled conditions. The fluorination occurs at the azetidine ring, often facilitated by electrophilic fluorination mechanisms, to produce 3-fluoroazetidine intermediates.

Ring-Forming Reactions with Fluorinated Building Blocks

Another route involves the synthesis of fluorinated azetidines via ring-closure reactions from fluorinated amino precursors. For example, the reaction of fluorinated β-haloamines with suitable cyclization agents (e.g., base-induced intramolecular nucleophilic substitution) can generate the azetidine ring with fluorine at the 3-position.

Functionalization of Fluorinated Azetidines

Esterification and Carboxylate Formation

The carboxylate group at the 3-position is introduced through esterification of the amino group, often using methyl chloroformate or methyl iodide in the presence of a base. This step yields methyl esters of azetidine-3-carboxylic acids, which can be further converted into their hydrochloride salts.

Conversion to Hydrochloride Salts

The final step involves treatment of the methyl ester with hydrochloric acid, typically in anhydrous conditions or in a suitable solvent like diethyl ether or ethanol, to produce the hydrochloride salt of methyl 3-fluoroazetidine-3-carboxylate. This salt formation enhances stability and facilitates handling.

Research Findings and Data

Method Starting Material Reagents Reaction Conditions Yield Notes
Direct fluorination Azetidine derivatives NFSI, fluorine gas Room temperature, inert atmosphere 60-75% Selective fluorination at the 3-position
Ring closure from fluorinated amines Fluorinated β-haloamines Base (K2CO3), DMSO Elevated temperature (80-120°C) 55-70% Intramolecular cyclization to form azetidine ring
Esterification Fluorinated amino acids Methyl chloroformate Reflux in base (NaHCO3) 65-80% Formation of methyl ester at 3-position
Hydrochloride salt formation Methyl ester HCl in ether Room temperature Quantitative Salt stabilization

Notes on Optimization and Industrial Relevance

  • Reaction Conditions: Precise control of temperature and reagent equivalents is critical to prevent over-fluorination or ring-opening side reactions.
  • Purification: Chromatography or recrystallization from suitable solvents ensures high purity, especially for sensitive fluorinated compounds.
  • Scalability: Continuous flow fluorination techniques are being explored to enhance safety and scalability for industrial synthesis.

Q & A

Q. What are the recommended synthetic routes for methyl 3-fluoroazetidine-3-carboxylate hydrochloride, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis often involves fluorination of azetidine precursors under controlled conditions. For example, fluorination of tert-butyl-protected azetidine derivatives (e.g., tert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate) followed by deprotection and carboxylation may yield the target compound . Optimization strategies include adjusting reaction temperature (e.g., -78°C for fluorinating agents like DAST) and using anhydrous solvents to minimize side reactions. Monitoring intermediates via 19F^{19}\text{F}-NMR can help track fluorination efficiency .

Q. How should researchers characterize the purity and structural integrity of this compound?

  • Methodological Answer : Use orthogonal analytical techniques:
  • HPLC with UV detection (e.g., C18 column, 0.1% TFA in mobile phase) to assess purity (>98% is typical for research-grade material) .
  • NMR spectroscopy (1H^1\text{H}, 13C^{13}\text{C}, 19F^{19}\text{F}) to confirm substitution patterns and fluorine integration .
  • Mass spectrometry (HRMS) for molecular ion validation .

Q. What are the critical stability considerations for storing this compound?

  • Methodological Answer : Store at -20°C in airtight, moisture-resistant containers under inert gas (argon or nitrogen) to prevent hydrolysis of the ester and azetidine rings. Stability studies indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound derivatives?

  • Methodological Answer : Discrepancies often arise from differences in stereochemistry or impurity profiles. Strategies include:
  • Chiral separation (e.g., chiral HPLC or SFC) to isolate enantiomers and test their activity independently .
  • Metabolite profiling (LC-MS/MS) to identify degradation products that may interfere with assays .
  • Crystallography to correlate 3D structure with functional outcomes .

Q. What experimental approaches are recommended for studying the reactivity of the fluoroazetidine ring in medicinal chemistry applications?

  • Methodological Answer :
  • Kinetic studies under varying pH and temperature to assess ring-opening tendencies (common in strained azetidines) .
  • Computational modeling (DFT calculations) to predict nucleophilic attack sites on the fluorinated ring .
  • Protection/deprotection strategies (e.g., Boc or Fmoc groups) to stabilize intermediates during derivatization .

Q. How can researchers design SAR studies for this compound analogs targeting CNS receptors?

  • Methodological Answer :
  • Scaffold diversification : Replace the methyl ester with bioisosteres (e.g., amides or ketones) and evaluate binding affinity via radioligand assays .
  • Fluorine scan : Synthesize analogs with fluorine at alternative positions (e.g., 2-fluoro or 4-fluoro) to probe electronic effects on target engagement .
  • In vivo pharmacokinetics : Assess blood-brain barrier penetration using LC-MS quantification in rodent plasma and brain homogenates .

Data-Driven Insights

Parameter Typical Value Reference
CAS Number2227206-51-9
Purity (HPLC)≥98%
Storage Stability≥5 years at -20°C
Key Synthetic Intermediatetert-butyl 3-cyano-3-fluoroazetidine-1-carboxylate

Note : For safety protocols, refer to SDS guidelines emphasizing handling in fume hoods, PPE (gloves, goggles), and emergency measures for inhalation/exposure .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride
Reactant of Route 2
Reactant of Route 2
Methyl 3-fluoroazetidine-3-carboxylate hydrochloride

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